molecular formula C16H25NO3 B5794111 N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide

N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide

カタログ番号 B5794111
分子量: 279.37 g/mol
InChIキー: JOPQCCRNCIRDQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide, commonly known as IMD-0354, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IMD-0354 has been shown to selectively inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. In

作用機序

IMD-0354 selectively inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting IKK, IMD-0354 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-survival genes. IMD-0354 has been shown to have minimal off-target effects and does not affect other signaling pathways.
Biochemical and Physiological Effects
IMD-0354 has been shown to have a range of biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell proliferation and induces apoptosis. In autoimmune disorders, IMD-0354 reduces the production of pro-inflammatory cytokines and chemokines, and prevents tissue damage. In inflammatory diseases, IMD-0354 improves survival and reduces organ damage by reducing inflammation and oxidative stress.

実験室実験の利点と制限

IMD-0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency, and can be used at low concentrations. However, IMD-0354 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.

将来の方向性

There are several future directions for research on IMD-0354. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the combination of IMD-0354 with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of IMD-0354 in preclinical and clinical trials for various diseases is an area of active research. Finally, the development of novel drug delivery systems to improve the pharmacokinetics and biodistribution of IMD-0354 is an area of interest.
Conclusion
In conclusion, IMD-0354 is a small molecule inhibitor that selectively targets the NF-κB signaling pathway, and has potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis method has been optimized to yield high purity and yield, and it has minimal off-target effects. However, it also has some limitations, such as poor solubility and short half-life in vivo. Future research on IMD-0354 will focus on the development of more potent and selective inhibitors, combination therapies, and novel drug delivery systems.

合成法

IMD-0354 can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoyl chloride with isopropylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been optimized to yield high purity and yield of IMD-0354.

科学的研究の応用

IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, NF-κB signaling pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, such as sepsis and acute lung injury, IMD-0354 has been shown to improve survival and reduce organ damage.

特性

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-8-13(19-5)14(9-12)20-6/h7-11,15H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPQCCRNCIRDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。